Sulfo-Cy7.5 carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

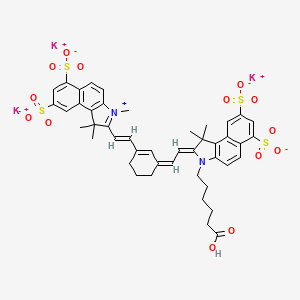

C45H45K3N2O14S4 |

|---|---|

Molekulargewicht |

1083.4 g/mol |

IUPAC-Name |

tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C45H48N2O14S4.3K/c1-44(2)39(46(5)35-17-15-31-33(42(35)44)23-29(62(50,51)52)25-37(31)64(56,57)58)19-13-27-10-9-11-28(22-27)14-20-40-45(3,4)43-34-24-30(63(53,54)55)26-38(65(59,60)61)32(34)16-18-36(43)47(40)21-8-6-7-12-41(48)49;;;/h13-20,22-26H,6-12,21H2,1-5H3,(H4-,48,49,50,51,52,53,54,55,56,57,58,59,60,61);;;/q;3*+1/p-3 |

InChI-Schlüssel |

PXONAKGPEHLATG-UHFFFAOYSA-K |

Isomerische SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |

Kanonische SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Advanced Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of Sulfo-Cy7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. Its enhanced water solubility and reactive carboxylic acid group make it a versatile tool for labeling biomolecules and enabling sensitive in vivo and in vitro imaging.

Core Properties and Specifications

This compound is a derivative of the cyanine (B1664457) dye Cy7.5, modified with sulfonate groups to improve its solubility in aqueous environments.[1] This modification is crucial for biological applications, minimizing the use of organic co-solvents that can be detrimental to biomolecule stability.[2] The presence of a terminal carboxylic acid allows for covalent conjugation to primary amine groups on proteins, antibodies, and other biomolecules through the formation of a stable amide bond.[3]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 778 nm | [4] |

| Emission Maximum (λem) | 797 - 808 nm | [4][5] |

| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.21 | |

| Molecular Formula | C₄₅H₄₅K₃N₂O₁₄S₄ | [3][4] |

| Molecular Weight | 1083.41 g/mol | [4][5] |

| Solubility | Good in water, DMF, and DMSO | [4][6] |

| Purity | ≥ 95% (by ¹H NMR and HPLC-MS) | [4][5] |

Key Applications in Research and Development

The near-infrared fluorescence of Sulfo-Cy7.5 offers significant advantages for biological imaging, including deeper tissue penetration and reduced background autofluorescence.[5][7] These characteristics make it an ideal probe for a variety of applications:

-

In Vivo Imaging: Its long-wavelength emission is well-suited for deep-tissue imaging in small animal models, allowing for non-invasive tracking of labeled cells, antibodies, or nanoparticles.[5][7]

-

Fluorescence Microscopy: Provides high-resolution imaging of cellular and subcellular structures with minimal interference from cellular autofluorescence.[5][7]

-

Flow Cytometry: The distinct spectral properties of Sulfo-Cy7.5 enable its use in multi-color flow cytometry for precise cell sorting and analysis.[5][7]

-

Bioconjugation: The carboxylic acid group can be activated to efficiently label proteins, antibodies, peptides, and nucleic acids for use as molecular probes.[1][5][7]

Experimental Protocols

Activation of Carboxylic Acid and Conjugation to Primary Amines

This protocol outlines the general steps for activating this compound and conjugating it to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dye Activation:

-

Dissolve this compound, NHS/TSTU, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (dye:NHS:EDC).

-

Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the NHS ester.

-

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.0 for optimal conjugation to primary amines.

-

-

Conjugation Reaction:

-

Add the activated Sulfo-Cy7.5 NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the purified conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

-

Visualizing Key Processes

To further aid in the understanding of this compound's application, the following diagrams illustrate its conjugation chemistry and a typical experimental workflow.

Caption: Covalent conjugation of this compound to a biomolecule.

Caption: A typical experimental workflow for in vivo imaging using a Sulfo-Cy7.5 labeled biomolecule.

Disclaimer: This document is intended for research use only. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always consult the manufacturer's instructions and relevant safety data sheets before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound, 2760599-02-6 | BroadPharm [broadpharm.com]

- 4. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

- 5. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. sulfo-Cyanine7 | AxisPharm [axispharm.com]

The Luminescent Beacon: A Technical Guide to Sulfo-Cy7.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biomedical research and drug development, the ability to visualize and track molecules with high precision is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools, offering deep tissue penetration and minimal background autofluorescence. Among these, Sulfo-Cy7.5 carboxylic acid stands out as a versatile and robust fluorophore. This technical guide delves into the core principles of its fluorescence, provides detailed experimental methodologies for its application, and presents its utility in biological systems.

The Core Principle of Fluorescence

Sulfo-Cy7.5 is a heptamethine cyanine (B1664457) dye, a class of molecules characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic moieties. The fluorescence of Sulfo-Cy7.5 originates from its extensive system of conjugated double bonds. When a photon of light with the appropriate energy is absorbed by the molecule, a π-electron is promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This excited state is short-lived. The electron then relaxes back to its ground state, releasing the absorbed energy in the form of a photon of light with a longer wavelength (lower energy). This emitted light is the fluorescence we observe.

The structure of Sulfo-Cy7.5 is specifically engineered for optimal performance in biological applications. The sulfonic acid (Sulfo) groups are key to its high water solubility, a critical feature for use in aqueous biological environments.[1] The carboxylic acid group provides a reactive handle for covalent attachment to biomolecules, such as proteins, antibodies, and nucleic acids, enabling them to be tracked and visualized.[1] Furthermore, a rigid trimethine linker within its structure enhances its fluorescence quantum yield compared to similar dyes like indocyanine green (ICG).[2][3]

Photophysical Properties

The performance of a fluorophore is defined by its photophysical properties. Sulfo-Cy7.5 exhibits excitation and emission maxima in the near-infrared region of the electromagnetic spectrum, making it an ideal candidate for in vivo imaging and other applications where minimizing tissue autofluorescence is crucial.[4]

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~778 - 788 nm | [2][3][4][5] |

| Maximum Emission Wavelength (λem) | ~797 - 808 nm | [2][3][4][5] |

| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [2][3][5] |

| Fluorescence Quantum Yield (Φ) | ~0.21 | [2][5] |

| Stokes Shift | ~20 nm | [4] |

Bioconjugation: Covalently Linking Sulfo-Cy7.5 to Biomolecules

The carboxylic acid group on Sulfo-Cy7.5 allows for its covalent attachment to primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).

Experimental Protocol: EDC/Sulfo-NHS Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous DMSO

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.

-

-

Dye Preparation:

-

Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Activation of Carboxylic Acid:

-

Equilibrate all reagents to room temperature.

-

In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer immediately before use. A 2-5 fold molar excess of EDC and Sulfo-NHS over the dye is recommended as a starting point.

-

Add the this compound stock solution to the protein solution.

-

Add the freshly prepared EDC/Sulfo-NHS solution to the protein-dye mixture.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer. This facilitates the reaction of the activated dye with the primary amines on the protein.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted dye.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for Sulfo-Cy7.5).

-

Applications in Research and Development

The unique properties of Sulfo-Cy7.5 make it a powerful tool in various research and drug development applications.[4][6]

-

In Vivo Imaging: Its emission in the NIR window allows for deep tissue imaging with high signal-to-noise ratios, enabling the tracking of labeled cells, antibodies, or drug delivery vehicles in living organisms.[4][6]

-

Fluorescence Microscopy: Sulfo-Cy7.5 conjugates can be used to visualize the localization and dynamics of specific proteins or cellular structures with high resolution.[4][6]

-

Flow Cytometry: The bright and distinct signal of Sulfo-Cy7.5 is advantageous for the precise identification and sorting of cell populations.[4][6]

-

Molecular Probes: Labeled biomolecules can serve as probes in various assays to study molecular interactions and biological processes.[4][6]

The following diagram illustrates a simplified signaling pathway where a Sulfo-Cy7.5 labeled antibody is used to detect a cell surface receptor, leading to the downstream activation of a kinase cascade.

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Sulfo-Cy7.5 Carboxylic Acid and Other Cyanine Dames for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy7.5 carboxylic acid in comparison to other commonly used cyanine (B1664457) dyes. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to select and utilize these powerful fluorescent tools in their experimental workflows. This guide covers the core chemical and spectral properties, provides detailed experimental protocols for bioconjugation and in-vivo imaging, and illustrates a key application in studying signaling pathways.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic fluorescent molecules characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1][2] Their extensive delocalized electron system gives rise to strong absorption and fluorescence properties, particularly in the red to near-infrared (NIR) regions of the electromagnetic spectrum.[2][3] This makes them invaluable tools for a wide range of biological applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging.[4][5]

A key distinction within the cyanine dye family is the presence or absence of sulfonate groups. Non-sulfonated cyanine dyes, such as the parent Cy dyes (e.g., Cy3, Cy5, Cy7), generally exhibit poor water solubility and require organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions in aqueous environments.[1][3] In contrast, sulfonated cyanine dyes, including Sulfo-Cy7.5, possess one or more sulfonate groups that significantly enhance their water solubility.[1][6] This increased hydrophilicity simplifies conjugation procedures, reduces the tendency for aggregation, and is often advantageous for in-vivo applications.[1][3]

Comparative Analysis of Cyanine Dyes

The selection of a cyanine dye is critically dependent on its specific spectral properties and how they align with the available excitation sources and detection systems. This section provides a comparative summary of key quantitative data for this compound and other widely used cyanine dyes.

Spectral Properties

The following table summarizes the key spectral properties of this compound and a selection of other cyanine dyes. These parameters are crucial for designing fluorescence-based experiments and ensuring optimal signal-to-noise ratios.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| This compound | 778 | 797 | 222,000 | 0.21 |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.04-0.15 |

| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.1 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.2-0.3 |

| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.2 |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.28 |

| Sulfo-Cy7 | ~750 | ~773 | ~200,000 | ~0.12 |

Note: The exact spectral properties can vary slightly depending on the solvent, pH, and conjugation state of the dye.

Photophysical Properties

Beyond the basic spectral characteristics, other photophysical properties such as fluorescence lifetime and photostability are critical for advanced imaging applications, particularly for quantitative and long-term studies.

| Dye | Fluorescence Lifetime (ns) | Photostability |

| Sulfo-Cy7.5 | ~1.0 | Moderate to high |

| Cy3 | ~0.2 - 2.9 | Moderate |

| Cy5 | ~1.0 - 2.0 | Moderate to high |

| Cy7 | ~0.5 - 1.5 | Moderate |

Note: Fluorescence lifetime and photostability are highly dependent on the local environment of the dye, including the molecule it is conjugated to and the surrounding medium.

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving cyanine dyes, focusing on the conjugation of this compound and its application in in-vivo imaging.

Protein Labeling with Sulfo-Cy7.5 NHS Ester

This protocol describes the conjugation of a Sulfo-Cy7.5 N-hydroxysuccinimidyl (NHS) ester to a protein via its primary amines (e.g., lysine (B10760008) residues). The carboxylic acid form of Sulfo-Cy7.5 must first be activated to an NHS ester for this reaction.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)

-

Sulfo-Cy7.5 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25 desalting column)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA).

-

Adjust the protein solution to a pH of 8.3-8.5 using the 1 M sodium bicarbonate buffer. This is the optimal pH for the NHS ester reaction.[2]

-

-

Dye Preparation:

-

Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[7]

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]

-

-

Purification of the Conjugate:

-

Prepare a desalting column according to the manufacturer's instructions.

-

Apply the reaction mixture to the top of the column.

-

Elute the dye-protein conjugate with PBS (pH 7.2-7.4).

-

Collect the fractions containing the labeled protein, which will be visibly colored and will separate from the smaller, unconjugated dye molecules.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~778 nm for Sulfo-Cy7.5).

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage.

-

In-Vivo Imaging with Cyanine Dye-Labeled Probes

This protocol provides a general workflow for in-vivo fluorescence imaging in a mouse model using a cyanine dye-labeled targeting molecule (e.g., an antibody).

Materials:

-

Anesthetized mouse bearing a tumor xenograft

-

Cyanine dye-labeled targeting molecule (e.g., Sulfo-Cy7.5-antibody conjugate) in a sterile vehicle (e.g., PBS)

-

In-vivo imaging system equipped with appropriate excitation and emission filters

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an induction chamber with isoflurane.[9]

-

Maintain anesthesia during the imaging procedure.

-

-

Probe Administration:

-

Acquire a baseline fluorescence image of the mouse before injecting the probe to assess autofluorescence.

-

Inject the cyanine dye-labeled probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.

-

-

Image Acquisition:

-

Place the mouse in the imaging chamber.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor targeting.[9]

-

Use appropriate excitation and emission filter sets for the specific cyanine dye. For Sulfo-Cy7.5, an excitation filter around 745 nm and an emission filter around 800 nm would be suitable.[7]

-

-

Data Analysis:

-

Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) in the fluorescence images.

-

Quantify the average fluorescence intensity within each ROI.

-

Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe in the tumor.

-

-

Ex-Vivo Organ Analysis (Optional):

-

At the end of the in-vivo imaging study, euthanize the mouse.

-

Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Acquire a fluorescence image of the dissected organs to confirm the in-vivo findings and assess the biodistribution of the probe.

-

Application in Signaling Pathway Analysis

Cyanine dyes are powerful tools for studying cellular signaling pathways, particularly through techniques like Förster Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive ruler for molecular proximity.

A prominent application of this is in studying protein-protein interactions, such as the dimerization of cell surface receptors. The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its dimerization with other HER family members, such as HER3, is a key step in the activation of downstream signaling pathways that can drive cancer progression.

By labeling antibodies specific to HER2 and HER3 with a FRET pair of cyanine dyes (e.g., Cy3 as the donor and Cy5 as the acceptor), researchers can visualize and quantify the dimerization of these receptors in cells and tissues.

Caption: FRET-based detection of HER2-HER3 dimerization and downstream signaling.

This diagram illustrates how cyanine dye-labeled antibodies can be used to detect the proximity of HER2 and HER3 receptors. Upon ligand binding to HER3, it dimerizes with HER2, bringing the Cy3 (donor) and Cy5 (acceptor) dyes into close proximity. Excitation of Cy3 leads to energy transfer to Cy5, resulting in Cy5 emission, which can be measured to quantify the extent of dimerization. This dimerization activates downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell proliferation and survival.

Conclusion

This compound and other cyanine dyes represent a versatile and powerful class of fluorescent probes for a multitude of applications in biological and biomedical research. Their bright fluorescence, high molar extinction coefficients, and, in the case of sulfonated derivatives, excellent water solubility make them ideal candidates for sensitive and specific labeling of biomolecules. The near-infrared properties of Sulfo-Cy7.5 are particularly advantageous for in-vivo imaging, enabling deep tissue penetration and reduced autofluorescence. A thorough understanding of their comparative properties and the application of robust experimental protocols, as detailed in this guide, will empower researchers to effectively harness the potential of these dyes to advance our understanding of complex biological processes and accelerate the development of new diagnostic and therapeutic strategies.

References

- 1. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Fluorescence imaging of vascular endothelial growth factor in tumors for mice embedded in a turbid medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of EGFR/HER2 dimerization by FRET-FLIM utilizing Alexa-conjugated secondary antibodies in relation to targeted therapies in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HER2-HER3 dimer quantification by FLIM-FRET predicts breast cancer metastatic relapse independently of HER2 IHC status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cy7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its application, and visualizes complex workflows to facilitate its integration into advanced research and development projects.

This compound is a water-soluble fluorophore characterized by its high hydrophilicity due to the presence of four sulfo groups.[1] Its structure is analogous to indocyanine green (ICG); however, a rigid trimethylene linker enhances its fluorescence quantum yield, making it a valuable tool for NIR imaging.[1][2][3] The free carboxylic acid group allows for covalent conjugation to biomolecules, enabling the tracking and visualization of their dynamics in biological systems.[4]

Core Quantitative Data

The following tables summarize the essential physicochemical and spectral properties of this compound, compiled from various supplier datasheets.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄₅H₄₅K₃N₂O₁₄S₄ | [2][5] |

| Molecular Weight | 1083.41 g/mol | [2][5] |

| Appearance | Dark green solid | [2][5] |

| Solubility | Good in water, DMF, and DMSO | [2][4][5] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [2][5] |

| Storage | Store at -20°C in the dark, desiccated.[1][2] |

Table 2: Spectral and Fluorescence Properties

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 778 nm | [1][2][6] |

| Emission Maximum (λem) | 797 nm | [1][2][6] |

| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹ | [1][2][6] |

| Fluorescence Quantum Yield (Φ) | 0.21 | [1][6] |

| Correction Factor (CF₂₆₀) | 0.09 | [1][2] |

| Correction Factor (CF₂₈₀) | 0.09 | [1][2] |

Experimental Protocols

The primary application of this compound in biological research is its covalent attachment to proteins, antibodies, and other amine-containing biomolecules. This is typically achieved through a two-step carbodiimide (B86325) crosslinking reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid group on the dye and its subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.4

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, dialyze against the Coupling Buffer.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the dye.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.

-

-

Conjugation to the Protein:

-

Add the activated dye solution to the protein solution. A dye-to-protein molar ratio of 10:1 to 20:1 is recommended as a starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted dye and byproducts by size-exclusion chromatography using a Sephadex G-25 column equilibrated with the Coupling Buffer.

-

Collect the fractions containing the fluorescently labeled protein.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Methodology:

-

Measure Absorbance:

-

Dilute the purified protein-dye conjugate in PBS.

-

Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max, ~778 nm).

-

-

Calculate the Degree of Labeling:

-

Calculate the concentration of the protein using the following equation:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

Where:

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.09).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 (222,000 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

-

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for the two-step EDC/Sulfo-NHS conjugation of this compound to a protein.

Caption: Logical workflow for calculating the Degree of Labeling (DOL).

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to Bioconjugation with Sulfo-Cy7.5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental concepts and practical applications of bioconjugation using Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye. Sulfo-Cy7.5 is an invaluable tool for in vivo imaging, fluorescence microscopy, and other fluorescence-based assays due to its exceptional optical properties and water solubility.

Core Concepts of Sulfo-Cy7.5

Sulfo-Cy7.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine chain. Its key features make it highly suitable for bioconjugation:

-

Near-Infrared Fluorescence: It absorbs and emits light in the near-infrared spectrum, a region where biological tissues have minimal autofluorescence and light absorption. This allows for deep tissue imaging with a high signal-to-noise ratio.[1][2]

-

High Water Solubility: The presence of sulfonate groups significantly increases its hydrophilicity, making it highly soluble in aqueous buffers commonly used for biological experiments. This prevents aggregation and ensures efficient conjugation to biomolecules.

-

High Quantum Yield and Photostability: Sulfo-Cy7.5 exhibits bright fluorescence and is more photostable than many other cyanine dyes, making it ideal for long-term imaging studies.[1][2]

-

Reactive Moieties for Bioconjugation: Sulfo-Cy7.5 is commercially available with various reactive groups, enabling covalent labeling of different functional groups on biomolecules. The most common forms include NHS esters for targeting primary amines and maleimides for targeting thiols.[3][4][5]

Spectral and Physicochemical Properties of Sulfo-Cy7.5

The optical and physical properties of Sulfo-Cy7.5 are critical for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength | ~778 nm | [5][6] |

| Maximum Emission Wavelength | ~797 nm | [5][6] |

| Molar Extinction Coefficient | ~222,000 M⁻¹cm⁻¹ | [5][6] |

| Fluorescence Quantum Yield | ~0.21 | [5][6] |

| Solubility | Water, DMF, DMSO | [5][6] |

| Storage Conditions | -20°C, protected from light and moisture | [3][4] |

Chemistry of Bioconjugation with Sulfo-Cy7.5

The most common bioconjugation strategies for Sulfo-Cy7.5 involve the use of its N-hydroxysuccinimide (NHS) ester or maleimide (B117702) derivatives.

Amine-Reactive Conjugation using Sulfo-Cy7.5 NHS Ester

Sulfo-Cy7.5 NHS ester is one of the most widely used forms for labeling proteins, particularly antibodies. The NHS ester reacts with primary amines (-NH₂) present on the N-terminus of proteins and the side chain of lysine (B10760008) residues to form a stable amide bond.[5] This reaction is most efficient at a slightly basic pH (8.0-9.0).

Caption: Reaction of Sulfo-Cy7.5 NHS ester with a primary amine on a protein.

Thiol-Reactive Conjugation using Sulfo-Cy7.5 Maleimide

Sulfo-Cy7.5 maleimide is used for site-specific conjugation to thiol groups (-SH) on cysteine residues. This reaction, a Michael addition, is highly specific and efficient at a neutral pH (6.5-7.5), forming a stable thioether bond. At this pH, primary amines are typically protonated and less reactive, minimizing side reactions.

Comparison of Amine- and Thiol-Reactive Conjugation

| Feature | Sulfo-Cy7.5 NHS Ester | Sulfo-Cy7.5 Maleimide | Reference(s) |

| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | [7][8] |

| Optimal pH | 8.0 - 9.0 | 6.5 - 7.5 | [7][8] |

| Bond Formed | Amide | Thioether | [7][8] |

| Specificity | Less specific due to the abundance of lysine residues. | Highly specific due to the lower abundance of free cysteines. | [7] |

| Common Use Case | General antibody and protein labeling. | Site-specific labeling, antibody-drug conjugates (ADCs). | [7][9] |

Experimental Protocols

A successful bioconjugation experiment requires careful planning and execution. The following is a generalized protocol for labeling an antibody with Sulfo-Cy7.5 NHS ester.

Materials and Reagents

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

Sulfo-Cy7.5 NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 1 M sodium bicarbonate, pH 8.5

-

Purification column (e.g., Sephadex G-25 spin column)

-

Spectrophotometer

Experimental Workflow

Caption: A typical experimental workflow for antibody conjugation with Sulfo-Cy7.5 NHS ester.

Detailed Methodologies

-

Antibody Preparation:

-

The antibody must be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts. If necessary, perform a buffer exchange into PBS (pH 7.2-7.4) using dialysis or a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.

-

-

Dye Preparation:

-

Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMSO to a stock concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate.

-

Calculate the required volume of the dye stock solution to achieve a desired molar dye-to-antibody ratio (typically between 10:1 and 20:1 for initial experiments).

-

Slowly add the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Equilibrate a desalting spin column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column and centrifuge to collect the purified conjugate. This step removes unreacted dye.

-

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

-

Calculate the Degree of Labeling (DOL) using the following formula:

DOL = (A₇₇₈ / ε_dye) / ((A₂₈₀ - (A₇₇₈ * CF₂₈₀)) / ε_protein)

Where:

-

A₇₇₈ and A₂₈₀ are the absorbances at the respective wavelengths.

-

ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M⁻¹cm⁻¹).

-

ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.09 for Sulfo-Cy7.5).

-

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light, for short-term use.

-

For long-term storage, add a stabilizer like BSA (to 0.1%) and a bacteriostatic agent like sodium azide (B81097) (to 0.05%), aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Application in Signaling Pathway Analysis: EGFR Signaling

Sulfo-Cy7.5 conjugated antibodies are powerful tools for visualizing and tracking proteins in living cells, providing insights into signaling pathways. A prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and becomes activated through autophosphorylation. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell growth and survival.[1] A Sulfo-Cy7.5-labeled anti-EGFR antibody can be used to track the receptor's localization, dimerization, and internalization, providing a visual readout of pathway activation.

Caption: EGFR signaling pathway with visualization by a Sulfo-Cy7.5 labeled antibody.

This guide provides the foundational knowledge for utilizing Sulfo-Cy7.5 in bioconjugation. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

- 1. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]

- 6. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7.5 Carboxylic Acid Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of proteins, antibodies, and other amine-containing biomolecules with Sulfo-Cy7.5 carboxylic acid. This near-infrared (NIR) fluorescent dye is an excellent choice for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, due to its high water solubility, photostability, and emission profile in a region with minimal tissue autofluorescence.[1]

This compound requires activation prior to conjugation with primary amines on a target biomolecule. The most common and effective method for this is a two-step carbodiimide (B86325) crosslinking reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This process first activates the carboxylic acid group of the dye to form a semi-stable Sulfo-NHS ester, which then efficiently reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the target biomolecule to form a stable amide bond.[2][3][4]

Physicochemical and Spectral Properties of Sulfo-Cy7.5

Proper characterization of the fluorescent label is crucial for successful conjugation and downstream applications. The key properties of Sulfo-Cy7.5 are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λ_max_) | ~778 nm | [5][6] |

| Emission Maximum (λ_em_) | ~797-808 nm | [1][2][5] |

| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | [5][6] |

| Solubility | Water, DMF, DMSO | [5][6] |

| Reactive Group | Carboxylic Acid | [7] |

Bioconjugation Chemistry: Two-Step EDC/Sulfo-NHS Coupling

The conjugation of this compound to a protein is a two-step process designed to maximize efficiency and minimize undesirable side reactions such as protein-protein cross-linking.[2]

-

Activation of this compound: EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid of the dye. This intermediate is unstable in aqueous solutions. The addition of Sulfo-NHS displaces the O-acylisourea group to form a more stable, amine-reactive Sulfo-NHS ester.[3] This activation step is optimally performed at a slightly acidic pH (4.5-6.0).[6][8]

-

Conjugation to the Target Protein: The Sulfo-NHS ester of the dye reacts with primary amines on the target protein to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).[6][8]

Below is a diagram illustrating the chemical pathway for the EDC/Sulfo-NHS mediated bioconjugation.

Experimental Workflow

The overall process from reagent preparation to characterization of the final conjugate is outlined in the following workflow diagram.

Detailed Experimental Protocols

This section provides detailed protocols for the bioconjugation of this compound to a model protein, such as an antibody.

Materials and Reagents

-

This compound

-

Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Protocol 1: Preparation of Reagents

-

Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in Coupling Buffer.[9] Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) ions.[9]

-

Sulfo-Cy7.5 Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

EDC and Sulfo-NHS Solutions: Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[1]

Protocol 2: Two-Step Bioconjugation

-

Activation of Sulfo-Cy7.5:

-

In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with an appropriate volume of Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the dye.[8] A typical starting concentration is 2 mM EDC and 5 mM Sulfo-NHS in the reaction mixture.[6][10]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6][8]

-

-

Conjugation to Protein:

-

Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add the activated Sulfo-Cy7.5 solution to the protein solution. A starting point for the molar ratio of dye to protein is 10:1 to 20:1.[9]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.[8]

-

-

Quenching the Reaction (Optional but Recommended):

-

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

-

Protocol 3: Purification of the Conjugate

-

Column Equilibration: Equilibrate a Sephadex G-25 size-exclusion chromatography column with Coupling Buffer (PBS, pH 7.2-7.4).

-

Sample Loading: Apply the reaction mixture to the top of the equilibrated column.

-

Elution: Elute the conjugate with Coupling Buffer. The labeled protein will travel faster through the column and elute first as a colored band. The smaller, unconjugated dye molecules will elute later in a separate colored band.

-

Fraction Collection: Collect the fractions containing the purified Sulfo-Cy7.5-protein conjugate.

Protocol 4: Characterization of the Conjugate

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[5][11]

-

Absorbance Measurements:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A₇₇₈).

-

-

Calculation of Degree of Labeling (DOL):

-

The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ × CF₂₈₀)] / ε_protein where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A₇₇₈ is the absorbance of the conjugate at ~778 nm.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₇₇₈ for the free dye). For Sulfo-Cy7.5, this is approximately 0.09.[6]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[5]

-

-

The concentration of the dye is calculated using: Dye Concentration (M) = A₇₇₈ / ε_dye where:

-

The DOL is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching of the fluorophore or loss of protein function.[5][12]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (Low DOL) | - Inactive EDC/Sulfo-NHS due to hydrolysis.- Incorrect pH of reaction buffers.- Presence of amine-containing buffers.- Low protein concentration. | - Use fresh EDC and Sulfo-NHS solutions.- Verify the pH of Activation and Coupling Buffers.- Use amine-free buffers for protein solution.- Concentrate the protein to >2 mg/mL.[9] |

| Protein Precipitation during Reaction | - High concentration of organic solvent (DMSO).- Over-labeling of the protein. | - Keep the volume of DMSO below 10% of the total reaction volume.- Reduce the molar excess of the activated dye. |

| Poor Separation during Purification | - Inappropriate size-exclusion resin.- Column overloading. | - Use a resin with an appropriate molecular weight cutoff (e.g., G-25 for proteins >20 kDa).- Do not exceed the recommended sample volume for the column. |

Applications of Sulfo-Cy7.5 Bioconjugates

Sulfo-Cy7.5 labeled proteins and antibodies are valuable tools for a range of bio-imaging and analytical techniques.

-

In Vivo Imaging: The NIR emission of Sulfo-Cy7.5 allows for deep tissue imaging with low background fluorescence, making it ideal for tracking the biodistribution of therapeutic proteins or antibodies in animal models.[1][13]

-

Fluorescence Microscopy: High-resolution imaging of cellular targets can be achieved using Sulfo-Cy7.5-labeled antibodies for immunofluorescence staining.[1][13]

-

Flow Cytometry: The distinct spectral properties of Sulfo-Cy7.5 enable its use in multi-color flow cytometry for the identification and sorting of specific cell populations.[1][13]

-

Molecular Probes: Labeled biomolecules can be used in various assays to study molecular interactions and dynamics.[1][13]

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. This compound, 2760599-02-6 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy7.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 carboxylic acid is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for in vivo imaging applications.[1][2][3] Its advantageous properties, including high water solubility due to the presence of sulfonate groups, and emission in the NIR window (700-900 nm), allow for deep tissue penetration and a high signal-to-background ratio by minimizing tissue autofluorescence. This makes it an ideal candidate for non-invasive imaging in small animals. The carboxylic acid functional group enables covalent conjugation to various biomolecules, such as antibodies, proteins, and peptides, allowing for targeted imaging of specific biological processes and structures.[2][3]

Physicochemical and Spectral Properties

This compound is a water-soluble, near-infrared fluorescent dye.[1][2] Its structure is comparable to indocyanine green (ICG); however, it incorporates a rigid trimethine linker which enhances its fluorescence quantum yield.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H45K3N2O14S4 | [4] |

| Molecular Weight | 1083.41 g/mol | [3][4] |

| Appearance | Dark green solid | [4] |

| Solubility | Good in water, DMF, and DMSO | [4] |

| Excitation Maximum (λex) | ~778 nm | [4] |

| Emission Maximum (λem) | ~797 nm | [4] |

| Extinction Coefficient | 222,000 M-1cm-1 | [4] |

| Quantum Yield | 0.21 | [3] |

Experimental Protocols

I. Conjugation of this compound to Proteins/Antibodies

This protocol describes the conjugation of this compound to primary amine groups on a protein or antibody using carbodiimide (B86325) chemistry (EDC/NHS).

Materials:

-

This compound

-

Protein/antibody of interest in an amine-free buffer (e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: If the antibody solution contains stabilizers like BSA or glycine, it must be purified to remove these amine-containing substances.

-

Activation of Carboxylic Acid:

-

Dissolve this compound in a small amount of anhydrous DMF or DMSO.

-

In a separate tube, dissolve EDC and NHS in the Reaction Buffer. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the dye.

-

Add the EDC/NHS solution to the dissolved this compound.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein/antibody solution to 7.2-7.5 with a suitable buffer.

-

Add the activated Sulfo-Cy7.5 NHS ester solution to the protein/antibody solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a purification column equilibrated with PBS. Collect the fractions containing the labeled protein/antibody.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye).

Caption: Workflow for the conjugation of this compound to a protein or antibody.

II. In Vivo Imaging Protocol (General)

This protocol provides a general workflow for in vivo fluorescence imaging in mice using this compound or its conjugates.

Materials:

-

This compound or conjugate

-

Sterile, pyrogen-free vehicle (e.g., saline, PBS)

-

Anesthetic (e.g., isoflurane (B1672236), or ketamine/xylazine cocktail)

-

Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old)[5]

-

In vivo imaging system equipped with appropriate NIR filters

Procedure:

-

Probe Preparation:

-

Dissolve the this compound or conjugate in the chosen vehicle. For compounds with lower water solubility, a formulation with DMSO and Tween 80 in saline may be necessary.[6] A common injection formulation is 10% DMSO, 5% Tween 80, and 85% saline.[6]

-

The final concentration should be determined based on the desired dose. A typical dose for cyanine (B1664457) dyes is in the range of 1-2 nmol per mouse.

-

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of an anesthetic cocktail.

-

Place the anesthetized mouse in the imaging chamber. To maintain body temperature, a heating pad should be used.

-

-

Image Acquisition:

-

Acquire a baseline (pre-injection) image to assess autofluorescence levels.

-

Administer the prepared probe via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.[7][5]

-

Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and clearance of the probe.[7][5]

-

Use appropriate filter sets for Sulfo-Cy7.5 (Excitation: ~760 nm, Emission: ~800 nm).[5] Adjust exposure time and other imaging parameters to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors and major organs.

-

The signal is often reported as radiant efficiency or photon flux.

-

Caption: General experimental workflow for in vivo imaging with this compound.

III. Ex Vivo Organ Analysis

To confirm the in vivo imaging findings and get a more precise localization of the probe, ex vivo analysis of organs is recommended.

Procedure:

-

At the final imaging time point, euthanize the mouse.

-

Perfuse the animal with saline to remove blood from the vasculature, which can interfere with the fluorescence signal.

-

Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.[7]

-

Arrange the organs on a non-fluorescent surface and image them using the in vivo imaging system with the same settings used for the in vivo scans.

-

Quantify the fluorescence intensity for each organ.

Biodistribution and Pharmacokinetics

The biodistribution and pharmacokinetic profile of Sulfo-Cy7.5 are critically dependent on whether it is in its free acid form or conjugated to a carrier molecule.

-

Unconjugated this compound: As a highly water-soluble small molecule, unconjugated Sulfo-Cy7.5 is expected to exhibit rapid blood clearance primarily through renal excretion.[5]

-

Conjugated Sulfo-Cy7.5: When conjugated to a larger molecule like an antibody or nanoparticle, the biodistribution and pharmacokinetics will be predominantly governed by the properties of that carrier molecule. For instance, an antibody-drug conjugate will circulate for a much longer time and its distribution will be influenced by target antigen expression.

Quantitative biodistribution data is typically presented as the percentage of injected dose per gram of tissue (%ID/g).

| Organ | %ID/g (Hypothetical Example for a Conjugate) |

| Blood | Varies with time post-injection |

| Tumor | Varies with targeting efficiency |

| Liver | Expected to be a major site of accumulation |

| Spleen | May show accumulation |

| Kidneys | High signal, especially with renal clearance |

| Lungs | Generally low, unless targeted |

| Muscle | Typically used as a background tissue |

Note: This table presents a hypothetical scenario for a targeted conjugate. Actual values will vary significantly based on the specific conjugate and animal model.

Conclusion

This compound is a versatile and powerful tool for in vivo fluorescence imaging. Its favorable spectral properties and the ability to be conjugated to targeting moieties make it suitable for a wide array of research applications, from biodistribution studies of novel therapeutics to targeted tumor imaging. The protocols provided herein offer a comprehensive guide for the effective use of this NIR dye in preclinical research. Researchers should optimize these protocols for their specific experimental needs to achieve the best results.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2760599-02-6 | BroadPharm [broadpharm.com]

- 4. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | Fluorescent Dye | 2760599-02-6 | Invivochem [invivochem.com]

- 7. benchchem.com [benchchem.com]

Application Note: Targeted Cell Staining Using Sulfo-Cy7.5 Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely used for biological imaging.[1] Its fluorescence in the NIR window (typically 700-900 nm) provides significant advantages for cellular and deep-tissue imaging, including reduced light scattering and minimal background autofluorescence from biological samples.[2] The Sulfo-Cy7.5 carboxylic acid derivative is a versatile precursor for creating targeted probes.[3][4] The terminal carboxylic acid group allows for covalent conjugation to biomolecules, most commonly to primary amines on proteins such as antibodies.[3]

This application note provides a detailed methodology for targeted cell staining. It is important to note that this compound itself does not directly stain cells. Instead, it must first be chemically activated to create an amine-reactive intermediate, which is then used to label a targeting molecule (e.g., an antibody). This labeled antibody subsequently delivers the fluorophore to the desired cellular structure. The most common activation method involves a two-step reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form a semi-stable, amine-reactive Sulfo-NHS ester.[5][6]

Principle of the Method The process involves two primary stages:

-

Bioconjugation: The carboxylic acid on the Sulfo-Cy7.5 dye is activated using EDC and Sulfo-NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with Sulfo-NHS to create a more stable Sulfo-NHS ester, which is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[5][6] This activated dye is then covalently coupled to a primary amine (e.g., the side chain of a lysine (B10760008) residue) on a targeting antibody, forming a stable amide bond.[]

-

Immunofluorescent Cell Staining: The resulting Sulfo-Cy7.5-antibody conjugate is purified to remove unconjugated dye. It is then used in a standard immunofluorescence protocol to specifically label target antigens on or within cells for analysis by fluorescence microscopy or flow cytometry.[1][2]

Caption: High-level workflow for targeted cell staining.

Protocol 1: Covalent Conjugation of this compound to an Antibody

This protocol details the activation of the dye and subsequent conjugation to a standard IgG antibody.

Materials and Reagents

-

This compound

-

Antibody of interest (in an amine-free buffer like PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[7]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5[9]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[10]

-

Microcentrifuge tubes

Experimental Protocol

1. Antibody Preparation:

-

The antibody must be in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines, such as Tris, will compete in the reaction and must be removed.[9]

-

If necessary, perform a buffer exchange using a desalting spin column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[10][11]

2. Reagent Preparation:

-

Sulfo-Cy7.5 Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution containing 2 mM EDC and 5 mM Sulfo-NHS in Activation Buffer.[5] This solution is not stable and should be used promptly.

3. Activation of this compound:

-

Combine the Sulfo-Cy7.5 stock solution with the EDC/Sulfo-NHS solution.

-

Incubate the mixture for 15 minutes at room temperature, protected from light, to form the Sulfo-NHS ester.[7]

4. Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of Reaction Buffer. This pH is optimal for the reaction between the NHS ester and primary amines.[9]

-

Add the activated Sulfo-Cy7.5 NHS ester solution to the antibody solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[9]

-

Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[9]

5. Purification of the Conjugate:

-

Prepare a desalting spin column according to the manufacturer's instructions to remove unconjugated dye and reaction byproducts.[10]

-

Apply the reaction mixture to the equilibrated column.

-

Centrifuge to collect the purified Sulfo-Cy7.5-antibody conjugate.[12]

-

The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage. Adding a stabilizer like 0.1% BSA is recommended for long-term storage.[10]

Caption: EDC/Sulfo-NHS activation and conjugation chemistry.

Quantitative Data Summary for Protocol 1

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[10][11] |

| Activation Buffer pH | 4.7 - 6.0 | Optimal for EDC/Sulfo-NHS activation reaction.[7] |

| Conjugation Buffer pH | 8.3 - 8.5 | Optimal for NHS ester reaction with primary amines.[9] |

| EDC Concentration | 2 mM | A 10-fold molar excess over protein is a common starting point.[5] |

| Sulfo-NHS Concentration | 5 mM | Used to stabilize the EDC-activated intermediate.[5] |

| Dye:Antibody Molar Ratio | 10:1 to 20:1 | Starting point; should be optimized for desired Degree of Labeling (DOL).[9] |

| Activation Time | 15 minutes | At room temperature.[7] |

| Conjugation Time | 1 hour | At room temperature, protected from light.[9] |

Protocol 2: Immunofluorescent Staining of Cells

This protocol provides a general guideline for staining fixed and permeabilized cells with the Sulfo-Cy7.5-antibody conjugate.

Materials and Reagents

-

Purified Sulfo-Cy7.5-antibody conjugate (from Protocol 1)

-

Cells seeded on glass-bottom dishes or coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Fetal Bovine Serum (FBS) in PBS[2]

-

Fluorescence microscope with appropriate NIR filter sets (e.g., Cy7 filter)[]

Experimental Protocol

1. Cell Preparation:

-

Seed cells on imaging dishes or coverslips to achieve 50-70% confluency.[14]

-

Wash cells briefly with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes.

2. Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

3. Staining:

-

Dilute the Sulfo-Cy7.5-antibody conjugate to the desired working concentration in Blocking Buffer. The optimal concentration (typically 1-10 µg/mL) should be determined empirically.

-

Remove the Blocking Buffer and add the diluted conjugate solution to the cells.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Washing:

-

Remove the conjugate solution and wash the cells three times with PBS for 5 minutes each to remove unbound conjugate.[14]

5. Imaging:

-

Add fresh PBS or a suitable mounting medium to the cells.

-

Image the cells using a fluorescence microscope equipped with filters appropriate for Sulfo-Cy7.5 (Excitation: ~788 nm, Emission: ~808 nm).[15] Acquire both NIR and brightfield images for morphological reference.[14]

Quantitative Data Summary for Protocol 2

| Parameter | Recommended Value | Notes |

| Cell Confluency | 50 - 70% | Optimal for imaging individual cells.[14] |

| Fixation Time | 15 minutes | Using 4% PFA at room temperature. |

| Permeabilization Time | 10 minutes | Using 0.1% Triton X-100, if required for intracellular targets. |

| Blocking Time | 1 hour | At room temperature. |

| Conjugate Concentration | 1 - 10 µg/mL | Must be optimized for the specific antibody and cell type. |

| Staining Incubation Time | 1-2 hours (RT) or Overnight (4°C) | Longer incubation may increase signal but also potential background. |

| Wash Steps | 3 x 5 minutes | Using PBS to remove unbound antibodies.[14] |

| Imaging Excitation/Emission | ~788 nm / ~808 nm | Use appropriate NIR laser lines and emission filters.[15] |

Applications The successful conjugation of Sulfo-Cy7.5 to targeting molecules enables a wide range of applications in biomedical research.[15] These include high-resolution fluorescence microscopy, precise cell sorting via flow cytometry, and in vivo deep-tissue imaging due to the excellent tissue penetration of NIR light.[1][15] This methodology provides a robust framework for creating specific, brightly fluorescent probes for advanced cellular analysis.

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 2760599-02-6 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]

- 14. benchchem.com [benchchem.com]

- 15. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

Application Notes and Protocols for Sulfo-Cy7.5 Carboxylic Acid NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 carboxylic acid N-hydroxysuccinimide (NHS) ester is a water-soluble, near-infrared (NIR) fluorescent dye commonly utilized for labeling biomolecules.[1][2][3][4] Its NHS ester functional group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds.[5][6][7] This labeling method is a cornerstone for a variety of applications in biological research and drug development, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.[7][8] The sulfonated nature of Sulfo-Cy7.5 enhances its water solubility, making it particularly suitable for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[5][9]

Chemical Properties and Specifications

Proper characterization of the fluorescent dye is critical for successful and reproducible labeling experiments. The key properties of Sulfo-Cy7.5 NHS ester are summarized below.

| Property | Value | Reference |

| Molecular Weight | ~1180.5 g/mol | [5][3] |

| Excitation Maximum (λex) | ~778 nm | [5][3] |

| Emission Maximum (λem) | ~797 nm | [5][3] |

| Extinction Coefficient | ~222,000 M⁻¹cm⁻¹ | [5][3] |

| Solubility | Water, DMSO, DMF | [5][3] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [5] |

| Target Functional Group | Primary Amines (-NH₂) | [6][7][10] |

Reaction Conditions for Labeling Biomolecules

The efficiency of the labeling reaction is influenced by several factors, including pH, buffer composition, molar ratio of dye to protein, reaction time, and temperature. Optimization of these parameters is often necessary for each specific biomolecule.

| Parameter | Recommended Condition | Notes | Reference |

| pH | 8.0 - 9.0 | Slightly basic pH is required to ensure primary amines are deprotonated and nucleophilic.[6][7] | [7][11] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Carbonate | Buffers must be free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, as they compete with the target molecule for reaction with the NHS ester.[7][10][11] | [7][12] |

| Dye:Biomolecule Molar Ratio | 5:1 to 20:1 (start with 10:1 or 15:1 for optimization) | The optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of labeling.[7][11][13] | [7][13] |

| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency.[7][10][11][13] | [7][10][11][13] |

| Reaction Time | 1 - 2 hours | Incubation time can be extended, but this may increase the risk of dye hydrolysis.[10][11] | [10][11] |

| Temperature | Room Temperature | The reaction is typically performed at room temperature with gentle stirring or rotation.[10][11] | [10][11] |

| Quenching (Optional) | 50-100 mM Tris-HCl or Glycine, pH ~7.4 | Addition of a primary amine-containing buffer can be used to stop the reaction by consuming any unreacted NHS ester. |

Experimental Protocols

Protocol 1: General Protein Labeling with Sulfo-Cy7.5 NHS Ester

This protocol provides a general guideline for labeling proteins with Sulfo-Cy7.5 NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein of interest

-

Sulfo-Cy7.5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

-

Vortex briefly to ensure the dye is fully dissolved.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[7][13]

-

While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

-